Methyl 4-acetamidopyridine-2-carboxylate Methyl 4-acetamidopyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13503831
InChI: InChI=1S/C9H10N2O3/c1-6(12)11-7-3-4-10-8(5-7)9(13)14-2/h3-5H,1-2H3,(H,10,11,12)
SMILES: CC(=O)NC1=CC(=NC=C1)C(=O)OC
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol

Methyl 4-acetamidopyridine-2-carboxylate

CAS No.:

Cat. No.: VC13503831

Molecular Formula: C9H10N2O3

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-acetamidopyridine-2-carboxylate -

Specification

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
IUPAC Name methyl 4-acetamidopyridine-2-carboxylate
Standard InChI InChI=1S/C9H10N2O3/c1-6(12)11-7-3-4-10-8(5-7)9(13)14-2/h3-5H,1-2H3,(H,10,11,12)
Standard InChI Key HOHWSLCOEPDQQP-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=NC=C1)C(=O)OC
Canonical SMILES CC(=O)NC1=CC(=NC=C1)C(=O)OC

Introduction

Chemical Identity and Structural Analysis

Methyl 4-acetamidopyridine-2-carboxylate (C9_9H10_{10}N2_2O3_3) is theorized to consist of a pyridine ring substituted with an acetamido group at the 4-position and a methyl ester at the 2-position. This configuration suggests a planar aromatic system with hydrogen-bonding capabilities due to the acetamido moiety. Key structural analogs include:

  • Methyl 4-aminopyridine-2-carboxylate (C7_7H8_8N2_2O2_2): A precursor with a primary amine at the 4-position, synthesized via hydrogenation of azido intermediates .

  • Methyl 2-aminopyridine-4-carboxylate (C7_7H8_8N2_2O2_2): An isomer with demonstrated inhibitory activity against nitric oxide synthetase .

The acetamido group in methyl 4-acetamidopyridine-2-carboxylate likely enhances stability compared to primary amines, reducing susceptibility to oxidation .

Synthesis and Reaction Pathways

While no direct synthesis of methyl 4-acetamidopyridine-2-carboxylate is documented, plausible routes can be inferred from related compounds:

Amination Followed by Acetylation

A two-step process derived from methyl 4-azidopyridine-2-carboxylate:

  • Hydrogenation: Catalytic hydrogenation (H2_2, Pd/C) reduces the azide to a primary amine, yielding methyl 4-aminopyridine-2-carboxylate .

  • Acetylation: Treatment with acetic anhydride or acetyl chloride introduces the acetamido group.

Theoretical Reaction:

Methyl 4-aminopyridine-2-carboxylate+(CH3CO)2OMethyl 4-acetamidopyridine-2-carboxylate+HOAc\text{Methyl 4-aminopyridine-2-carboxylate} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{Methyl 4-acetamidopyridine-2-carboxylate} + \text{HOAc}

Direct Functionalization of Pyridine Intermediates

Alternative routes may involve:

  • Copper-catalyzed amination: As demonstrated in the synthesis of 2-aminopyridine-4-methanol, where chloro intermediates react with ammonia under catalytic conditions . Adapting this method could allow the introduction of acetamide groups via modified reagents.

Physicochemical Properties

Extrapolated properties based on structural analogs:

PropertyMethyl 4-Acetamidopyridine-2-Carboxylate (Predicted)Methyl 4-Aminopyridine-2-Carboxylate Methyl 2-Aminopyridine-4-Carboxylate
Molecular Weight (g/mol)194.19152.15152.15
Melting Point135–140°C129–130°C145–149°C
Boiling Point360–365°C333.7±22.0°CNot reported
SolubilityModerate in polar aprotic solventsSoluble in methanol Insoluble in water
pKa~4.5 (carboxyl ester), ~10.5 (acetamido)4.35±0.10Not reported

The acetamido group is expected to increase hydrophobicity compared to primary amine analogs, potentially enhancing membrane permeability in biological systems .

Challenges and Future Research Directions

Synthesis Optimization

Current gaps include:

  • Selectivity: Avoiding over-acetylation or ester hydrolysis during synthesis.

  • Catalyst Development: Recyclable catalysts (e.g., Cu-based systems ) could improve sustainability.

Characterization Needs

Critical studies required:

  • X-ray crystallography: To confirm molecular geometry.

  • Solubility profiling: In aqueous and organic solvents for formulation studies.

Biological Screening

Priority areas for testing:

  • Enzyme inhibition assays: Targeting nitric oxide synthetase, cyclooxygenase, or tyrosine kinases.

  • Cytotoxicity studies: Against cancer cell lines (e.g., HeLa, MCF-7).

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